Sorgomol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sorgomol is a natural product found in Sorghum bicolor with data available.

Scientific Research Applications

Biochemical Pathways and Synthesis

Sorgomol is synthesized from 5-deoxystrigol (5DS) through the action of specific enzymes, particularly cytochrome P450 enzymes. Recent studies have identified the enzyme this compound synthase, encoded by the gene SbCYP728B35, which catalyzes the conversion of 5DS to this compound . The synthesis pathway involves hydroxylation at the C-9 position of 5DS, a reaction that is influenced by various environmental factors such as phosphorus availability .

Key Findings:

- Enzyme Identification : The enzyme responsible for this compound production was confirmed through transcriptome analysis and in vitro assays .

- Environmental Influence : Phosphate-rich conditions promote higher levels of strigolactone production, including this compound .

- Genetic Characterization : Recombinant inbred lines (RILs) have been used to identify genetic loci associated with this compound production, highlighting the potential for breeding sorghum cultivars with enhanced strigolactone profiles .

Ecological Significance

This compound plays a crucial role in plant ecology by facilitating interactions between plants and their environment. It acts as a signaling molecule that stimulates the germination of root parasitic weeds such as Striga and Orobanche, which are significant agricultural pests. The ability of this compound to induce germination in these parasites can be harnessed for biological control strategies .

Applications in Plant Interactions:

- Germination Stimulant : this compound effectively stimulates the germination of Striga hermonthica, enhancing its potential as a tool for managing parasitic weeds .

- Mycorrhizal Associations : It also influences the establishment of symbiotic relationships with arbuscular mycorrhizal fungi, which are beneficial for nutrient uptake in plants .

Agricultural Applications

The understanding of this compound's role in plant interactions opens avenues for its application in sustainable agriculture. Utilizing this compound or its analogs could lead to innovative strategies for managing root parasitic weeds while promoting beneficial plant-microbe interactions.

Potential Strategies:

- Breeding Programs : Developing sorghum varieties that produce higher levels of this compound could enhance resistance to parasitic weeds while maintaining crop yields .

- Synthetic Analog Development : Research into synthetic analogs of this compound may provide new tools for controlling weed germination without harming beneficial plants .

Case Study 1: Striga Management

A study demonstrated that sorghum cultivars with high this compound production significantly reduced Striga infestations in field trials. By exuding higher levels of this strigolactone, these cultivars stimulated premature germination of Striga seeds, leading to their depletion before they could attach to host roots .

Case Study 2: Mycorrhizal Fungi Interaction

Research indicated that this compound enhances colonization by arbuscular mycorrhizal fungi in sorghum roots, improving nutrient uptake efficiency under nutrient-deficient conditions. This interaction not only benefits the host plant but also promotes soil health and fertility .

Chemical Reactions Analysis

Key Reaction:

5DSSbCYP728B35 O2,NADPHThis compound+H2O

Experimental Evidence:

-

Microsomal fractions from sorghum roots convert 5DS to this compound, with inhibition by uniconazole-P (a CYP inhibitor) confirming CYP involvement .

-

Recombinant SbCYP728B35 exhibits 770-fold higher activity than SbCYP728B1, with a turnover number (kcat) of 0.21min−1 and Km=1.2μM for 5DS .

Substrate Specificity and Stereochemical Requirements

SbCYP728B35 shows strict stereospecificity for 5DS isomers:

| Substrate | Conversion Rate (%) | Product |

|---|---|---|

| 5DS (C-8b S) | 100 | This compound |

| 2ʹ-epi-5DS | 95 | 2ʹ-epi-Sorgomol |

| ent-5DS | <5 | ent-Sorgomol |

| ent-2ʹ-epi-5DS | 0 | No product |

Key Findings:

-

The C-8b S configuration in the C-ring of 5DS is essential for catalysis .

-

ent-5DS and ent-2ʹ-epi-5DS are poorly metabolized in planta, aligning with in vitro results .

Competing Pathways:

-

In LGS1-deficient lines, 18-OH-CLA is oxidized to orobanchol instead of 5DS, reducing this compound production .

Enzymatic Inhibition and Regulation

-

Uniconazole-P: Inhibits SbCYP728B35 activity by binding to the CYP heme domain, blocking 5DS hydroxylation .

-

Phosphate Availability: Pi-deficient conditions upregulate SbCYP728B35 expression, increasing this compound synthesis .

Biological Implications

This compound’s hydroxyl group enhances its bioactivity compared to 5DS:

-

Striga Germination: this compound induces 3-fold higher germination in Striga hermonthica than 5DS .

-

Arbuscular Mycorrhizal Symbiosis: Acts as a stronger rhizospheric signal for fungal hyphal branching.

Comparative Enzyme Activity

| Enzyme | Substrate | Product | Activity (pmol/min/mg) |

|---|---|---|---|

| SbCYP728B35 | 5DS | This compound | 1,540 |

| SbCYP728B1 | 5DS | This compound | 2.0 |

| SbMAX1a | CL | 18-OH-CLA | 220 |

Q & A

Basic Research Questions

Q. How is sorgomol biosynthesized in Sorghum bicolor, and what experimental approaches validate its pathway?

this compound biosynthesis involves the cytochrome P450 enzyme SbCYP728B35, which hydroxylates 5-deoxystrigol (5DS) at the C-9 position. Key validation steps include:

- Transcriptional analysis : RT-qPCR revealed SbCYP728B35 upregulation under phosphorus deficiency in Sudax roots, correlating with this compound production .

- Recombinant enzyme assays : Heterologous expression of SbCYP728B35 in E. coli confirmed its ability to convert 5DS to this compound in vitro via LC-MS/MS (MRM transition m/z 364.1→317.1) .

- Genetic validation : Overexpression in Lotus japonicus roots demonstrated in planta conversion of 5DS to this compound, with higher substrate turnover in transgenic lines compared to wild-type .

Q. What methodologies confirm the enzymatic activity of SbCYP728B35 as a this compound synthase?

- LC-MS/MS quantification : Detection of this compound in reaction mixtures using Method I (separation) and MRM transitions for specificity .

- Kinetic parameters : Measurement of Km (0.63 μM) and kcat (0.70 min⁻¹) using purified SbCYP728B35, indicating high substrate affinity and moderate catalytic efficiency .

- Substrate specificity assays : Testing stereoisomers (e.g., 20-epi-5DS) revealed preferential conversion of C-8bS-configured substrates, excluding enantiomers like ent-5DS .

Advanced Research Questions

Q. How does substrate stereospecificity influence SbCYP728B35’s role in this compound biosynthesis?

SbCYP728B35 exhibits strict stereochemical preference for 5DS and 20-epi-5DS, which share a C-8bS configuration in the C-ring. This specificity was validated by:

- Exogenous feeding experiments : 5DS and 20-epi-5DS were metabolized to this compound and 20-epi-sorgomol in Sudax, while ent-5DS showed negligible conversion .

- In vitro assays : Recombinant SbCYP728B35 converted 5DS and 20-epi-5DS with comparable efficiency (~770-fold higher activity than SbCYP728B1) but showed no activity toward ent-isomers .

Q. How can contradictory data on strigolactone (SL) biosynthesis pathways be resolved?

Contradictions often arise from isoform functional redundancy or cultivar-specific gene expression. For example:

- In Abu70 (a non-sorgomol-producing cultivar), SbCYP728B35 expression was undetectable despite upregulation of SbCYP728B1 under phosphorus deficiency, suggesting isoform-specific roles .

- Genetic complementation in L. japonicus confirmed SbCYP728B35’s exclusive role in this compound synthesis, while SbCYP728B1 may participate in other metabolic pathways .

Q. What methodological considerations are critical for quantifying this compound under nutrient stress?

- LC-MS/MS optimization : Use isotopic standards (e.g., d6-5DS) and MRM transitions (e.g., m/z 353→256 for 5DS; m/z 364.1→317.1 for this compound) to enhance sensitivity .

- Controlled growth conditions : Maintain strict phosphorus-deficient hydroponic systems to mimic natural this compound induction .

- Data normalization : Express this compound levels relative to root biomass or internal standards to account for extraction variability .

Q. Methodological Challenges and Solutions

Q. How do genetic variations between cultivars affect this compound production?

Comparative transcriptomics and metabolomics are essential:

- Gene expression profiling : RT-qPCR or RNA-seq of SbCYP728B35 in this compound-producing (e.g., Sudax) vs. non-producing (e.g., Abu70) cultivars .

- Metabolite screening : LC-MS/MS analysis of root exudates under phosphorus deficiency to detect this compound and precursors like 5DS .

Q. What molecular interactions underlie this compound’s bioactivity in non-host systems?

Computational and experimental approaches include:

- Molecular docking : this compound forms hydrogen bonds with GLN68 (protein) and ASN116 (receptor), contributing to binding free energy (-103.48 kJ/mol) .

- MM/PBSA analysis : Compare van der Waals, electrostatic, and solvation energies to assess binding stability relative to analogs like orobanchol .

Q. How to design experiments for studying enzyme kinetics in SL biosynthesis?

- Substrate saturation curves : Measure initial reaction rates across 5DS concentrations (0.1–10 μM) to calculate Km and kcat .

- Competitive inhibition assays : Test SL analogs (e.g., orobanchol) to identify active site residues critical for catalysis .

Q. Analytical and Reproducibility Considerations

Q. How to resolve stereoisomeric intermediates in this compound biosynthesis?

- Chiral chromatography : Use columns like CHIRALPAK IG-3 to separate 5DS enantiomers before LC-MS/MS analysis .

- Stereochemical validation : Compare retention times and fragmentation patterns with synthetic standards .

Q. What steps ensure reproducibility in SL pathway studies?

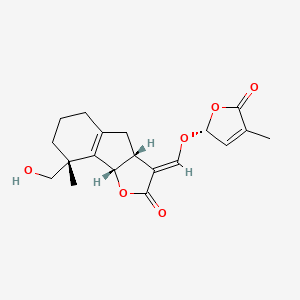

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(3E,3aR,8R,8bS)-8-(hydroxymethyl)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-10-6-14(24-17(10)21)23-8-13-12-7-11-4-3-5-19(2,9-20)15(11)16(12)25-18(13)22/h6,8,12,14,16,20H,3-5,7,9H2,1-2H3/b13-8+/t12-,14-,16+,19+/m1/s1 |

InChI Key |

KYSWLLSZOWOOGF-ZMJOFITKSA-N |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)[C@](CCC4)(C)CO |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)CO |

Synonyms |

sorgomol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.